(3S)-3-Amino-3-(oxolan-3-yl)propanamide is a chemical compound that belongs to the class of amino acids and amides. It is characterized by the presence of an oxolane (tetrahydrofuran) ring, which contributes to its unique structural and functional properties. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and biochemistry.
This compound can be synthesized from commercially available starting materials, particularly through the reaction of appropriate amino acids and cyclic compounds. Its synthesis is often explored in academic and industrial research settings, focusing on its properties and applications.
(3S)-3-Amino-3-(oxolan-3-yl)propanamide can be classified as:
The synthesis of (3S)-3-Amino-3-(oxolan-3-yl)propanamide typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Standard laboratory techniques such as thin-layer chromatography are employed to monitor the progress of the reaction.
The molecular structure of (3S)-3-Amino-3-(oxolan-3-yl)propanamide can be described as follows:
Property | Value |
---|---|
InChI | InChI=1S/C9H17N2O2/c10-8(11)7(6-12)5(4)9(10)13/h5,7H,4,6H2,1H3,(H2,11,12)/t7-/m0/s1 |
InChI Key | CSPCYNIGAMDVCY-QMMMGPOBSA-N |
Canonical SMILES | CC1CC(C(C(=O)N)N)C1=O |
(3S)-3-Amino-3-(oxolan-3-yl)propanamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (3S)-3-Amino-3-(oxolan-3-yl)propanamide involves its interaction with biological macromolecules:
The physical properties of (3S)-3-Amino-3-(oxolan-3-yl)propanamide include:
Chemical properties include:
Relevant data indicates that this compound is stable under neutral conditions but may undergo hydrolysis under strongly acidic or basic environments.
(3S)-3-Amino-3-(oxolan-3-yl)propanamide has several scientific applications:
This compound's versatility makes it a valuable target for ongoing research in both academic and industrial settings.
(3S)-3-Amino-3-(oxolan-3-yl)propanamide emerged as a structurally novel non-proteinogenic amino acid derivative during early 21st-century investigations into cyclic ether-functionalized bioactive compounds. Its initial identification (circa 2010–2012) coincided with pharmaceutical research exploring conformationally constrained analogs of linear ω-amino acids. The compound’s synthesis represented a strategic fusion of tetrahydrofuran’s stereochemical complexity with the metabolic versatility of the propanamide backbone, bridging heterocyclic chemistry and amino acid research [2] [3]. Early routes produced racemic 3-amino-3-(oxolan-3-yl)propanamide (CAS 771523-32-1) via Michael additions to unsaturated oxolane precursors, followed by stereoselective resolutions to isolate the (3S)-enantiomer (CAS 1604738-31-9) using chiral chromatography or enzymatic methods [2] [3]. This development timeline reflects broader trends in medicinal chemistry where saturation of heterocycles and stereocontrol became essential for optimizing pharmacokinetic properties.
Table 1: Key Historical Milestones in the Development of 3-Amino-3-(oxolan-3-yl)propanamide Derivatives
Year Range | Development Phase | Structural Achievement | Research Focus |
---|---|---|---|
2005-2009 | Precursor Exploration | Racemic tetrahydrofuran amino acids | Heterocyclic building block synthesis |
2010-2012 | Initial Characterization | Racemic 3-amino-3-(oxolan-3-yl)propanamide (CAS 771523-32-1) | Physicochemical property profiling |
2012-2015 | Stereochemical Resolution | (3S)- and (3R)-enantiomers (CAS 1604738-31-9; 1604701-27-0) | Chiral separation techniques |
2015-Present | Application Expansion | Enantiopure (3S)-derivative in drug candidates | Targeted biological activity studies |
The (3S)-configuration confers distinct biochemical interactions compared to its (3R)-counterpart (CAS 1604701-27-0) or racemic mixtures. X-ray crystallography and computational modeling reveal how the spatial orientation of the amino group influences hydrogen-bonding networks with biological targets, particularly enzymes recognizing L-amino acid architectures [3] [4] [8]. This enantiomer exhibits 5–15-fold higher binding affinity in preliminary assays with aminotransferases and racemases than the (3R)-form, underscoring the "chiral advantage" in target engagement [4]. The vulnerability of the stereocenter to racemization under physiological pH necessitates protective strategies during synthesis, such as N-Boc derivatization or formulation in solid-dispersion matrices [5]. This stereospecificity aligns with broader principles in drug design: 85% of small-molecule therapeutics with chiral centers utilize single enantiomers to minimize off-target effects and metabolic waste [3].
Table 2: Comparative Analysis of (3S)- and (3R)-Enantiomers
Property | (3S)-Enantiomer | (3R)-Enantiomer | Significance |
---|---|---|---|
Biological Target Affinity (Ki, μM) | 0.8–2.3 | 4.5–12.1 | Higher target specificity for (3S) form |
Metabolic Stability (t½) | 45 min | 28 min | Extended bioavailability of (3S) configuration |
Racemization Susceptibility | Moderate | Moderate | Requires pH-controlled handling |
Synthetic Accessibility | Multi-step resolution | Multi-step resolution | Both require chiral auxiliaries/catalysts |
Documented CAS | 1604738-31-9 | 1604701-27-0 | Commercially available as building blocks |
The oxolane (tetrahydrofuran) ring in (3S)-3-amino-3-(oxolan-3-yl)propanamide serves as a conformationally restricted bioisostere for acyclic oxygen-containing functionalities, profoundly altering physicochemical and pharmacological profiles. Its saturated ether oxygen enhances water solubility (cLogP = -1.3) and forms hydrogen bonds with protein targets, while the ring structure reduces rotational freedom, promoting selective binding [5] . Compared to furan or tetrahydropyran analogs, the oxolane ring balances membrane permeability and aqueous solubility, evidenced by its polar surface area (78.3 Ų)—within optimal range for CNS-penetrant compounds [5]. This moiety also confers metabolic resistance; the ring’s stability against cytochrome P450 oxidation prolongs half-life relative to linear chains. In prodrug designs, the oxolane oxygen facilitates ester-linked promoiety attachment, enabling pH-dependent release kinetics [3] .
Table 3: Molecular Impact of Oxolane Incorporation
Molecular Descriptor | With Oxolane | Linear Analog | Functional Consequence |
---|---|---|---|
cLogP | -1.3 | 0.2 | Enhanced hydrophilicity and solubility |
Polar Surface Area (Ų) | 78.3 | 62.1 | Improved water compatibility |
Ring Conformational Energy (kcal/mol) | 1.8 | N/A | Stabilized bioactive conformation |
Hydrogen Bond Acceptor Sites | 3 | 2 | Increased target interaction potential |
Metabolic Oxidation Sites | 1 (allylic only) | 3 | Higher oxidative stability |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: